![molecular formula C12H15ClN2 B1488172 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine CAS No. 1412957-16-4](/img/structure/B1488172.png)
4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine
Overview
Description
“4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine” is a chemical compound with the molecular formula C12H15ClN2 and a molecular weight of 222.72 g/mol . It is used for research purposes.
Molecular Structure Analysis
The InChI code for “4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine” is 1S/C12H15ClN2/c13-11-7-10(8-3-1-2-4-8)14-12(15-11)9-5-6-9/h7-9H,1-6H2 .Scientific Research Applications
Synthesis of α-Aminophosphonates : A study by Reddy, Reddy, and Reddy (2014) demonstrated the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde using phosphomolybdic acid. This method offers an efficient route for producing these compounds, which have applications in medicinal chemistry (Reddy, Reddy, & Reddy, 2014).
Electrochemical Synthesis of Arylpyrimidines : Sengmany et al. (2011) developed a novel method for synthesizing 4-amino-6-arylpyrimidines. This electrochemical approach, utilizing 4-amino-6-chloro-pyrimidines, is noteworthy for its mild conditions and the ability to achieve moderate to high yields of the product (Sengmany et al., 2011).
Antiviral Activity of Pyrimidines : Holý et al. (2002) investigated the antiviral properties of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines. They found that these compounds exhibit inhibitory effects against various viruses, including herpes and retroviruses, highlighting their potential in antiviral therapy (Holý et al., 2002).
Mechanism of Pyrimidine Transformation : Research by Meeteren and Plas (2010) on the transformation of heterocyclic halogeno compounds revealed insights into the conversion mechanisms of certain pyrimidines. Understanding these mechanisms is crucial for the development of more efficient synthetic routes in medicinal chemistry (Meeteren & Plas, 2010).
Unexpected Cyclization in Pyrimidine Synthesis : Dang et al. (2008) encountered an unexpected cyclization during the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine derivative. Such findings are significant for the synthesis of complex molecules in pharmaceuticals (Dang et al., 2008).
properties
IUPAC Name |
4-chloro-6-cyclopentyl-2-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c13-11-7-10(8-3-1-2-4-8)14-12(15-11)9-5-6-9/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHBOOLQUZCFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NC(=N2)C3CC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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